2-Thiopseudouridine

Übersicht

Beschreibung

2-Thiopseudouridine is a compound used in the research of various cancers and viral infections . Derived from uridine, it possesses unique sulfur chemistry that enhances its anti-tumor and antiviral properties . This compound targets specific enzymes involved in nucleic acid research and development, inhibiting their function and preventing progression .

Synthesis Analysis

An improved stereodivergent and practical synthesis of both α- and β-pseudouridines has been achieved from a common intermediate . This practical approach features a highly diastereoselective Grignard reaction using inexpensive protected D-ribose under non-cryogenic conditions .

Molecular Structure Analysis

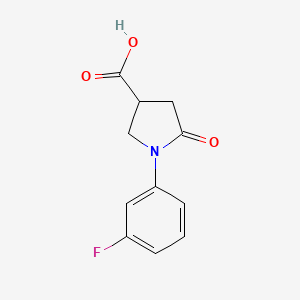

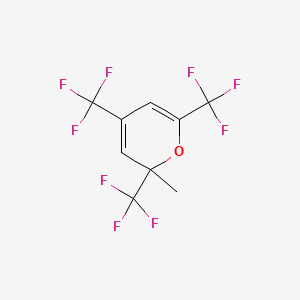

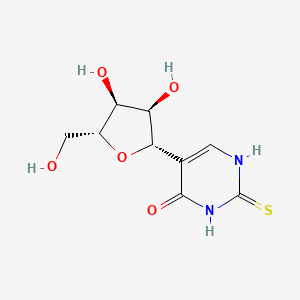

2-Thiopseudouridine contains total 30 bond(s); 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .

Chemical Reactions Analysis

Pseudouridylation, the conversion of uridine (U) to pseudouridine (Ѱ), is one of the most prevalent and evolutionary conserved RNA modifications, which is catalyzed by pseudouridine synthase (PUS) enzymes . Ѱs play a crucial epitranscriptomic role by regulating attributes of cellular RNAs across diverse organisms .

Physical And Chemical Properties Analysis

The molecular formula of 2-Thiopseudouridine is C9H12N2O5S and its molecular weight is 260.27 . The density of 2-Thiopseudouridine is predicted to be 1.70±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antitumor Action

A study by Gonzalez-Cadavid and Herrera Quijada (1974) explored the antitumor action of a thiopseudourea, which showed considerable inhibition in the growth of Walker carcinoma in rats. This compound significantly impaired protein and nucleic acid synthesis in vitro, suggesting its potential in antitumor applications.

Synthesis for Triplex-forming Oligonucleotides

Okamoto et al. (2009) reported methods for synthesizing 4-thiopseudoisocytidine and 4-thiopseudouridine, which are favorable for stabilizing triplex formation. This has implications in genetic research and potential therapeutic applications (Okamoto, Cao, Tanaka, Seio, & Sekine, 2009).

Antiviral Properties

Research by Doong et al. (1991) demonstrated the potent anti-HBV (Hepatitis B virus) properties of 2',3'-dideoxy-3'-thiacytidine and related analogues. They found that these compounds could effectively inhibit viral DNA replication, indicating their potential in antiviral therapy (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).

Modification of mRNA Vaccines

Nance and Meier (2021) discussed the role of N1-methylpseudouridine (m1Ψ) in enhancing the effectiveness of COVID-19 mRNA vaccines. This modification in synthetic mRNAs is crucial for vaccine efficacy and represents an important development in vaccine technology (Nance & Meier, 2021).

Inhibition of Gastric Acid Secretion

Henn et al. (1975) studied the effects of cimetidine, a non-thiourea-containing H2-receptor antagonist, on gastric acid secretion in patients with duodenal ulcer. This research highlights the therapeutic potential of such compounds in treating acid-peptic diseases (Henn, Isenberg, Maxwell, & Sturdevant, 1975).

Wirkmechanismus

Zukünftige Richtungen

2-Thiopseudouridine has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, including the Delta and Omicron variants, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses, including DENV . This suggests that 2-Thiopseudouridine could be a potential broad-spectrum antiviral agent not only against SARS-CoV-2 and DENV but other ssRNA+ viruses .

Eigenschaften

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOXEOVAJVODV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974864 | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiopseudouridine | |

CAS RN |

59464-18-5 | |

| Record name | 2-Thiopseudouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research for 2-Thiopseudouridine and related compounds?

A1: The research presents a novel synthetic route for producing 5′-modified pseudoisocytidines and 2-thiopseudouridines. [, ] This method emphasizes stereo- and regiocontrol, leading to more efficient and selective production of these modified nucleosides. [] This is particularly important as traditional methods often suffer from limitations in selectivity and yield.

Q2: What is the structural difference between pseudouridine and 2-thiopseudouridine?

A2: While the exact structure of 2-thiopseudouridine is not explicitly provided in the abstracts, the research indicates it is a derivative of pseudouridine. [, ] Comparing their names suggests that 2-thiopseudouridine likely differs by a sulfur atom substitution at the 2-position of the uracil ring in pseudouridine. This modification can potentially impact the compound's properties and biological activity.

Q3: Where can I find more information about the synthesis of 5-(beta-D-ribofuranosyl)uracil (pseudouridine) specifically?

A3: The publication "Nucleosides. 100. General synthesis of pyrimidine C-5 cucleosides related to pseudouridine..." [] likely contains details regarding the synthesis of pseudouridine itself, alongside related C-5 substituted nucleosides. This information can be valuable for understanding the broader context of the 2-thiopseudouridine synthesis and its potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.